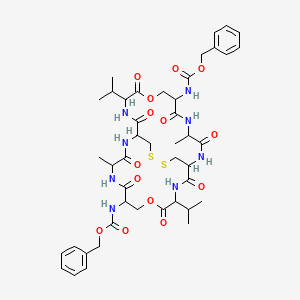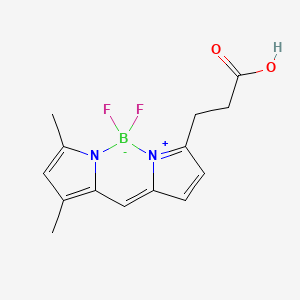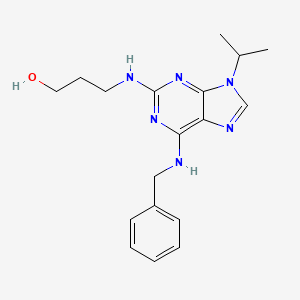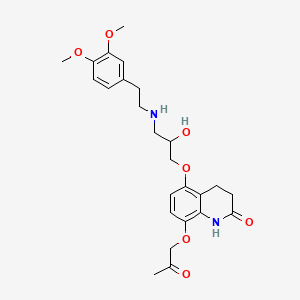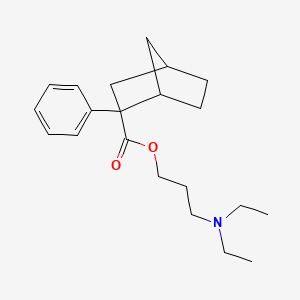
Bis(choline)tetrathiomolybdate
Übersicht
Beschreibung
Bis(choline)tetrathiomolybdate is a novel copper-protein binding agent that targets hepatic intracellular copper and reduces plasma non-ceruloplasmin-bound copper (NCC) by forming tripartite complexes with albumin and increasing biliary copper excretion . It is currently in clinical development for the treatment of Wilson’s disease (WD), a genetic disorder that prevents the body from removing extra copper, causing copper to build up in the liver, brain, eyes, and other organs .
Molecular Structure Analysis
The molecular formula of Bis(choline)tetrathiomolybdate is C10H28MoN2O2S4 . Its exact mass is 434.01 and its molecular weight is 432.540 .Chemical Reactions Analysis
Bis(choline)tetrathiomolybdate binds tightly to copper and copper-binding proteins . It forms a tripartite complex with copper and albumin, thereby detoxifying excess liver and blood copper through biliary excretion .Wissenschaftliche Forschungsanwendungen
- Clinical Trials : ATN-224 is currently in Phase II clinical trials for multiple cancer indications .
- Combination Therapy : When combined with bortezomib, ATN-224 re-sensitizes previously resistant tumors .
- Pleiotrophin Inhibition : ATN-224 reduces the expression of pleiotrophin, a pro-angiogenic factor produced by myeloma cells .
- Research Potential : Its copper-chelating properties make it a candidate for further investigation in cancer therapy .
Cancer Treatment
Myeloma Progression Inhibition
Anti-Angiogenic Activity
Copper Chelation
Second-Generation Analogue
Combination Therapies
Wirkmechanismus
Target of Action
ATN-224, also known as Bis(choline)tetrathiomolybdate, primarily targets the Cu2+/Zn2±superoxide dismutase 1 (SOD1) . SOD1 is a cytoplasmic enzyme that plays a crucial role in the defense against reactive oxygen species by catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen .
Mode of Action
ATN-224 inhibits SOD1 activity in endothelial cells, an effect that is dose-dependent . This inhibition leads to an increase in the steady-state levels of superoxide anions, resulting in the inhibition of extracellular signal-regulated kinase phosphorylation .
Biochemical Pathways
ATN-224 interferes with multiple signaling pathways, including those mediated by VEGF, FGF-2, and IGF-1 . These pathways have been implicated in disease progression, such as in myeloma . By inhibiting SOD1, ATN-224 disrupts these pathways, leading to the inhibition of angiogenesis and induction of tumor cell apoptosis .
Pharmacokinetics
The pharmacodynamics of ATN-224 has been followed by tracking ceruloplasmin, a biomarker for systemic copper .
Result of Action
ATN-224 has pleiotropic effects on both endothelial cells and tumor cells, leading to the inhibition of angiogenesis and the induction of tumor cell apoptosis . In endothelial cells, the inhibition of SOD1 activity leads to the inhibition of cell proliferation and attenuation of angiogenesis . In contrast, the inhibition of SOD1 in tumor cells leads to the induction of apoptosis .
Action Environment
The action of ATN-224 is influenced by the presence of copper ions in the environment . ATN-224 has a specific and high affinity for copper ions and shows no binding to calcium, iron, magnesium, zinc, or manganese ions at concentrations up to 1 mM . The SOD1 inhibition by ATN-224 is time-dependent, reaching maximal inhibition at 16 hours .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(choline)tetrathiomolybdate | |
CAS RN |
649749-10-0 | |
| Record name | ATN 224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIOMOLIBDATE CHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



